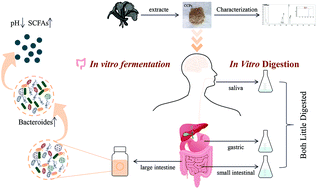Effects of in vitro digestion and fecal fermentation on the stability and metabolic behavior of polysaccharides from Craterellus cornucopioides†
Food & Function Pub Date: 2020-06-30 DOI: 10.1039/D0FO01430C
Abstract
The present study aimed to investigate the digestion and fermentation behavior of a novel polysaccharide named CCP from Craterellus cornucopioides. Results revealed that in vitro digestion could significantly decrease the molecular weight of CCPs. However, only a small amount of free glucose monosaccharide was released, and there was no noticeable change in the antioxidant activity throughout this digestion period, demonstrating that the main structure of CCPs was relatively stable under the simulated digestive conditions. The content of reducing sugar (1.11 mg mL−1) was significantly increased by fermentation in vitro of gut microbiota. The pH value in the fecal culture significantly decreased to 6.68, suggesting that CCPs could be broken down and utilized by gut microbiota. The concentrations of total short-chain fatty acids, acetic, propionic and n-butyric acids significantly increased compared to the blank. Simultaneously, CCPs could remarkably modulate the composition and abundance of beneficial microbiota, especially Bacteroidetes. Therefore, CCPs could potentially be a functional food to prevent disease by promoting gut health.


Recommended Literature
- [1] Cellulose nanocrystals and microfibrillated cellulose as building blocks for the design of hierarchical functional materials
- [2] Intersystem crossing in tunneling regime: T1 → S0 relaxation in thiophosgene†
- [3] Contents list
- [4] Front cover
- [5] Ultrafast dynamics in thiophene investigated by femtosecond pump probe photoelectron spectroscopy and theory
- [6] Additions & corrections published in 2012
- [7] Complementarity between distance- and probability-based methods of gene neighbourhood identification for pathway reconstruction
- [8] Thermal and electrical laser tuning in liquid crystal blue phase I†
- [9] Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films†
- [10] Terpene synthases and pathways in animals: enzymology and structural evolution in the biosynthesis of volatile infochemicals†










